1-Chloro-7-fluoroisoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-7-fluoroisoquinolin-6-ol is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally similar to quinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-7-fluoroisoquinolin-6-ol can be synthesized through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically involves the use of metal catalysts such as palladium or copper to facilitate the cyclization process . Another method involves the direct introduction of fluorine onto the isoquinoline ring, followed by chlorination .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-7-fluoroisoquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups attached to the aromatic ring .
Wissenschaftliche Forschungsanwendungen
1-Chloro-7-fluoroisoquinolin-6-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-7-fluoroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Chloroisoquinoline: Lacks the fluorine atom, which can affect its reactivity and biological activity.
7-Fluoroisoquinoline: Lacks the chlorine atom, which can influence its chemical properties and applications.
1-Chloro-7-methylisoquinoline: Contains a methyl group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness: The hydroxyl group at the 6-position also contributes to its distinct chemical properties and biological activities .
Eigenschaften
Molekularformel |
C9H5ClFNO |
---|---|
Molekulargewicht |
197.59 g/mol |
IUPAC-Name |
1-chloro-7-fluoroisoquinolin-6-ol |
InChI |
InChI=1S/C9H5ClFNO/c10-9-6-4-7(11)8(13)3-5(6)1-2-12-9/h1-4,13H |
InChI-Schlüssel |
AQBHHLZSAWNVKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=CC(=C(C=C21)O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.